Propyl 2-amino-5-hydroxybenzoate
Description
Propyl 2-amino-5-hydroxybenzoate is an aromatic ester derivative featuring a propyl chain esterified to 2-amino-5-hydroxybenzoic acid. The compound combines a hydroxy group at the 5-position and an amino group at the 2-position on the benzene ring, conferring unique physicochemical properties. The propyl chain length balances hydrophobicity and polarity, as seen in related compounds like propyl guaiacol, which exhibits higher polarity than shorter-chain analogs . Applications may span pharmaceuticals, where amino and hydroxy groups enhance bioavailability, or material science, leveraging its hydrogen-bonding network for crystal engineering .
Properties
CAS No. |
150542-22-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
propyl 2-amino-5-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h3-4,6,12H,2,5,11H2,1H3 |
InChI Key |
UBCNRIRGGVGRGZ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)O)N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)O)N |
Synonyms |
Benzoic acid, 2-amino-5-hydroxy-, propyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Propyl 2-amino-5-hydroxybenzoate distinguishes itself from analogs through its substitution pattern:
- Propyl 4-Hydroxybenzoate (Propyl Paraben): Lacks the amino group and positions the hydroxy group at the 4-position. This reduces hydrogen-bonding capacity (one donor vs. two in the target compound) and decreases polarity, contributing to its widespread use as a preservative .
- Ethyl 5-Hydroxybenzoate: Similar hydroxy positioning but lacks the amino group, reducing its ability to form hydrogen-bonded aggregates .
Physicochemical Properties
Key properties inferred from structural analogs and trends in aliphatic chain effects (Table 1):
*Predicted based on chain-length trends: Longer alkyl chains (e.g., propyl) reduce water solubility compared to ethyl/methyl analogs but enhance lipid compatibility .
Polarity and Solubility Trends
Evidence from guaiacol derivatives indicates that increasing aliphatic chain length (methyl → ethyl → propyl) elevates polarity in certain solvent systems due to steric and electronic effects . However, in parabens, the para-substituted hydroxy group dominates solubility behavior, rendering propyl paraben less water-soluble than its ortho-substituted amino-hydroxy counterpart. The amino group in this compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) and acidic aqueous media via protonation .
Hydrogen Bonding and Crystallinity
The amino and hydroxy groups enable robust hydrogen-bonding networks, as observed in supramolecular assemblies of similar compounds. In contrast, parabens rely on weaker O–H⋯O interactions, resulting in lower melting points .
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